molecular formula C9H9FO3 B1371370 2-(2-Fluoro-3-methoxyphenyl)acetic acid CAS No. 863645-29-8

2-(2-Fluoro-3-methoxyphenyl)acetic acid

Cat. No.: B1371370
CAS No.: 863645-29-8
M. Wt: 184.16 g/mol
InChI Key: HALRNJGSUZBJGT-UHFFFAOYSA-N
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Description

Contextualization of Aryl Acetic Acids as Synthetic Intermediates

Aryl acetic acids are a well-established and fundamentally important class of compounds in organic synthesis. Their structure, featuring a carboxylic acid group attached to a methylene (B1212753) bridge which is in turn bonded to an aromatic ring, provides multiple points for chemical modification. These compounds are not merely endpoints but are frequently employed as versatile building blocks and intermediates.

The carboxylic acid moiety can serve as a directing group to facilitate ortho C-H bond activation, enabling the introduction of new substituents onto the aromatic ring. Furthermore, aryl acetic acids are known to undergo a variety of transformations, including decarboxylation, which can be harnessed to form new carbon-carbon bonds. They are recognized as valuable precursors for the synthesis of aryl aldehydes and ketones through oxidative decarboxylation processes. The methylene group adjacent to the aromatic ring can also be functionalized, adding to the synthetic utility of this class of molecules. Palladium-catalyzed reactions, such as the α-arylation of aryl acetic acid derivatives, have further expanded their application in constructing complex organic frameworks.

Significance of Fluorinated Aromatic Compounds in Advanced Synthesis

The introduction of fluorine into aromatic compounds is a widely adopted strategy in modern drug discovery and materials science. Fluorine possesses a unique combination of properties—high electronegativity, a small van der Waals radius, and the ability to form strong bonds with carbon—that can profoundly influence a molecule's physicochemical and biological characteristics.

Strategically placing fluorine atoms on an aromatic ring can alter the molecule's electronic properties, lipophilicity, and metabolic stability. The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an increased half-life for fluorinated pharmaceuticals compared to their non-fluorinated counterparts. Moreover, fluorine substitution can modulate the acidity or basicity of nearby functional groups, which can enhance a drug's bioavailability and its binding affinity to target proteins. These predictable and beneficial modifications have made fluorinated aromatic compounds indispensable in the design of advanced therapeutics and functional materials.

Overview of 2-(2-Fluoro-3-methoxyphenyl)acetic Acid as a Versatile Chemical Synthon

This compound integrates the key reactive features of both aryl acetic acids and fluorinated aromatics into a single, highly functionalized molecule. The presence of the acetic acid group provides a handle for amide bond formation, esterification, or decarboxylative couplings. The aromatic ring, activated by the methoxy (B1213986) group and influenced by the fluoro substituent, is primed for various substitution reactions.

Scope and Objectives for Academic Investigation of the Compound

The academic investigation of this compound is multifaceted, with broad scope and clear objectives. A primary area of research involves its application as a core scaffold in the synthesis of new chemical entities. Researchers can explore its utility in library synthesis to generate a multitude of derivatives for biological screening.

Key objectives for future studies include:

Exploring Novel Synthetic Methodologies: Developing new synthetic routes that utilize the compound's unique reactivity, such as targeted C-H functionalization or novel coupling reactions.

Medicinal Chemistry Applications: Incorporating the 2-(2-fluoro-3-methoxyphenyl)acetyl moiety into known pharmacophores to probe for enhanced biological activity, leveraging the known benefits of fluorine in drug design.

Structure-Property Relationship Studies: Systematically investigating how the specific 2-fluoro-3-methoxy substitution pattern influences molecular properties such as binding affinity, metabolic stability, and cell permeability in comparison to other isomers.

Materials Science: Utilizing the compound as a building block for functional organic materials where its electronic and steric properties can be harnessed to create novel polymers or molecular crystals.

By pursuing these objectives, the scientific community can fully elucidate and exploit the synthetic potential of this compound as a valuable tool in chemical innovation.

Chemical and Physical Data

The following tables provide key identifiers and computed physicochemical properties for this compound and its isomers.

Table 1: Compound Identification for Phenylacetic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 352303-68-5 C₉H₉FO₃ 184.16
2-(3-Fluoro-2-methoxyphenyl)acetic acid 1017778-30-1 C₉H₉FO₃ 184.16 chemscene.com
2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 C₉H₉FO₃ 184.16 sigmaaldrich.com
2-(2-Fluoro-4-methoxyphenyl)acetic acid 883531-28-0 C₉H₉FO₃ 184.17 sigmaaldrich.com
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid 1558274-26-2 C₉H₈F₂O₃ 202.15 nih.gov

Table 2: Computed Physicochemical Properties of Isomers

Compound Name Property Value Source
2-(3-Fluoro-2-methoxyphenyl)acetic acid Topological Polar Surface Area 46.53 Ų chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Rotatable Bonds 3 chemscene.com
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid XLogP3 1.6 nih.gov
Hydrogen Bond Donors 1 nih.gov
Hydrogen Bond Acceptors 3 nih.gov
Rotatable Bonds 3 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALRNJGSUZBJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies for 2 2 Fluoro 3 Methoxyphenyl Acetic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-(2-Fluoro-3-methoxyphenyl)acetic acid, several key disconnections can be envisioned, guiding the design of synthetic routes.

A primary disconnection breaks the C-C bond between the aromatic ring and the acetic acid moiety (Csp²-Cα). This leads to a 2-fluoro-3-methoxyphenyl synthon and a two-carbon synthon representing the acetic acid side chain. This disconnection suggests strategies such as cross-coupling reactions.

Another logical disconnection is at the Cα-COOH bond, which points towards the hydrolysis of a corresponding nitrile or ester precursor. This approach is advantageous as the cyano group can be introduced through nucleophilic substitution.

A third disconnection can be made at the benzylic C-H bond of a suitable precursor, suggesting a direct C-H activation/functionalization approach, which represents a more modern and atom-economical strategy.

These retrosynthetic approaches form the basis for the various synthetic methodologies discussed in the following sections.

Established Synthetic Routes and Mechanistic Considerations

Several established routes have been successfully employed for the synthesis of this compound and its analogs. These methods include palladium-catalyzed cross-coupling reactions, nucleophilic substitution strategies, and multi-step conversions from readily available precursors.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The α-arylation of esters is a powerful method for the synthesis of 2-aryl acetic acid derivatives. nih.govresearchgate.net In this approach, an enolate of an acetic acid ester is coupled with an aryl halide.

For the synthesis of this compound, this would involve the reaction of a 1-halo-2-fluoro-3-methoxybenzene with an enolate of a protected acetic acid, followed by hydrolysis. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the ester enolate and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.

Another prominent cross-coupling strategy is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide. wikipedia.orginventivapharma.com This could involve coupling a 2-fluoro-3-methoxyphenylboronic acid with a haloacetic acid ester. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Approaches
Coupling PartnersCatalyst/LigandBaseSolventProduct
1-Bromo-2-fluoro-3-methoxybenzene + Ethyl Acetate EnolatePd(OAc)₂ / Buchwald LigandLiHMDSTolueneEthyl 2-(2-fluoro-3-methoxyphenyl)acetate
2-Fluoro-3-methoxyphenylboronic acid + Ethyl bromoacetatePd(PPh₃)₄K₂CO₃Dioxane/H₂OEthyl 2-(2-fluoro-3-methoxyphenyl)acetate

Nucleophilic substitution reactions provide a classical and effective method for constructing the phenylacetic acid framework. A common approach involves the reaction of a benzylic halide with a cyanide salt, followed by hydrolysis of the resulting nitrile. wikipedia.org For the target molecule, this would entail the synthesis of 2-fluoro-3-methoxybenzyl halide as a key intermediate.

Alternatively, the reaction of a Grignard reagent, such as 2-fluoro-3-methoxyphenylmagnesium bromide, with a suitable electrophile like ethyl chloroacetate (B1199739) can also yield the desired ester precursor.

Table 2: Nucleophilic Substitution Strategies
ReactantsReagentsIntermediateFinal Product
2-Fluoro-3-methoxybenzyl bromide1. NaCN 2. H₃O⁺, Δ2-(2-Fluoro-3-methoxyphenyl)acetonitrile (B3031763)This compound
1-Bromo-2-fluoro-3-methoxybenzene1. Mg, THF 2. ClCH₂COOEtEthyl 2-(2-fluoro-3-methoxyphenyl)acetateThis compound

A practical approach to this compound involves a multi-step synthesis starting from a simple and commercially available precursor such as 2-fluoro-3-methoxyaniline. This aniline (B41778) can be converted to the corresponding diazonium salt, which can then undergo a Sandmeyer-type reaction to introduce a cyano group, followed by conversion of the cyano group to the carboxylic acid.

A plausible synthetic sequence is as follows:

Diazotization of 2-fluoro-3-methoxyaniline: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form the diazonium salt.

Cyanation: Reaction of the diazonium salt with a cyanide source, such as copper(I) cyanide (Sandmeyer reaction), to yield 2-fluoro-3-methoxybenzonitrile.

Reduction to the benzyl (B1604629) alcohol: The benzonitrile (B105546) can be reduced to the corresponding benzyl alcohol.

Conversion to benzyl halide: The benzyl alcohol is then converted to a benzyl halide (e.g., bromide or chloride).

Cyanide displacement and hydrolysis: The benzyl halide undergoes nucleophilic substitution with a cyanide salt to form 2-(2-fluoro-3-methoxyphenyl)acetonitrile, which is then hydrolyzed to the final product. chemicalbook.com

An alternative well-established route involves the hydrolysis of 2-(2-fluoro-3-methoxyphenyl)acetonitrile. This nitrile can be prepared from 2-fluoro-3-methoxybenzaldehyde (B32414) through a series of reactions including conversion to the corresponding benzyl alcohol, then to the benzyl halide, followed by cyanation. The final hydrolysis of the nitrile to the carboxylic acid is typically achieved under acidic or basic conditions at elevated temperatures. chemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and costs. For the synthesis of this compound, several parameters can be fine-tuned.

In palladium-catalyzed reactions, the choice of ligand, base, solvent, and temperature can significantly impact the reaction efficiency. For instance, in the α-arylation of esters, bulky, electron-rich phosphine (B1218219) ligands often improve the catalytic activity. The choice of base is also critical, with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) often being preferred.

For the hydrolysis of the nitrile precursor, the concentration of the acid or base, the reaction temperature, and the reaction time are key variables. Incomplete hydrolysis can lead to the formation of the corresponding amide as a byproduct, while harsh conditions might cause decomposition. A systematic study of these parameters can lead to a high-yielding and clean conversion. For example, a reported hydrolysis of a similar nitrile involved heating with sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water, followed by acidification to precipitate the carboxylic acid in high yield. chemicalbook.com

Table 3: Optimization of Nitrile Hydrolysis
ConditionParameter VariedObservation
Base ConcentrationLow to HighHigher concentration can accelerate the reaction but may lead to side products.
TemperatureRoom Temp. to RefluxHigher temperatures are generally required for complete hydrolysis.
Solvent SystemAqueous vs. Mixed SolventsA co-solvent like ethanol can improve the solubility of the nitrile.

Development of Novel and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For the synthesis of this compound, several sustainable approaches can be considered.

One promising area is the use of biocatalysis. Nitrilase enzymes can catalyze the direct hydrolysis of nitriles to carboxylic acids under mild, aqueous conditions, avoiding the use of harsh acids or bases and high temperatures. researchgate.net The development of a robust nitrilase that is active towards 2-(2-fluoro-3-methoxyphenyl)acetonitrile could provide a significantly greener synthetic route.

Another sustainable approach involves the direct C-H activation of a suitable precursor. This strategy avoids the need for pre-functionalized starting materials like organohalides or organometallics, thus reducing the number of synthetic steps and waste generation. Research in this area is focused on developing selective and efficient catalysts for the direct carboxylation of benzylic C-H bonds.

Furthermore, exploring the use of greener solvents, such as water or bio-based solvents, and developing catalytic systems that can be recycled and reused are also important aspects of creating more sustainable synthetic pathways for this and related compounds.

Green Chemistry Principles in Synthesis Design

The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) like this compound is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance process safety and efficiency. ctfassets.net While specific "green" synthetic routes for this exact molecule are not extensively detailed in dedicated publications, the application of green chemistry principles can be analyzed by evaluating common synthetic pathways for substituted phenylacetic acids. The overarching goal is to design processes that reduce or eliminate the use and generation of hazardous substances. ctfassets.netresearchgate.net

A fundamental aspect of green chemistry is the selection of an efficient synthetic route that minimizes the number of steps and maximizes atom economy. ctfassets.net Traditional syntheses of phenylacetic acids often involve the hydrolysis of a corresponding benzyl cyanide. orgsyn.org While effective, this route can involve harsh reagents like concentrated sulfuric acid and generate significant waste. orgsyn.org An alternative approach, such as a palladium-catalyzed Suzuki coupling between a boronic acid derivative and an alkyl halide, could offer a more atom-economical route, although the catalyst and ligands would need to be carefully selected and recycled. inventivapharma.com

The environmental performance of a chemical process is often quantified using green metrics. The two most common metrics in the pharmaceutical industry are the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reagents, raw materials) to the mass of the final product. ctfassets.netchemanager-online.com For pharmaceutical manufacturing, PMI values can be notoriously high, often exceeding 100, meaning over 100 kg of materials are used to produce 1 kg of API. ctfassets.netchemanager-online.com Designing a synthesis for this compound would involve a systematic effort to reduce this PMI by optimizing solvent use, minimizing excess reagents, and reducing the number of purification steps. syrris.com

The choice of solvents is a critical factor, as they often constitute the largest mass component of a non-bulk chemical synthesis. ctfassets.net A green synthesis design would prioritize the use of safer, more sustainable solvents, replacing hazardous options like chlorinated solvents with alternatives such as bio-based esters or supercritical fluids where feasible. researchgate.netuk-cpi.com Furthermore, implementing catalytic transformations, whether with metals or enzymes, is a core green technology that allows for more direct and efficient bond formation compared to traditional stoichiometric methods. ctfassets.net

Table 1: Application of Green Chemistry Principles to Phenylacetic Acid Synthesis
Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Impact
Waste Prevention Select routes with high atom economy (e.g., catalytic additions over multi-step routes with protecting groups). Calculate and track PMI or E-Factor. chemanager-online.comReduced raw material consumption and waste treatment costs.
Atom Economy Employ catalytic C-C bond-forming reactions like Suzuki or Heck couplings instead of stoichiometric reagents.Maximizes the incorporation of starting material atoms into the final product.
Safer Solvents & Auxiliaries Replace chlorinated solvents (e.g., DCM) or polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF, CPME, water, or ethanol). researchgate.netImproved worker safety and reduced environmental persistence and toxicity.
Design for Energy Efficiency Utilize catalysis to lower reaction temperatures and pressures. Consider flow chemistry for better heat transfer and reduced energy consumption per unit of product. syrris.comuk-cpi.comLower energy costs and reduced carbon footprint.
Use of Catalysis Employ biocatalysts (see 2.4.2) or highly efficient transition metal catalysts that can be used at low loadings and recycled. ctfassets.netIncreased reaction rates, higher selectivity, and reduced waste from stoichiometric reagents.

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis has become an indispensable tool in the synthesis of APIs, offering significant advantages in selectivity, efficiency, and sustainability. nih.govmanufacturingchemist.com Enzymes operate under mild conditions, typically in aqueous media, and can perform transformations with unparalleled chemo-, regio-, and enantioselectivity, often eliminating the need for complex protecting group strategies common in traditional organic synthesis. nih.govucm.es

For the synthesis of substituted phenylacetic acids, several biocatalytic approaches can be envisioned. One promising strategy involves the use of enzymes to convert renewable feedstocks, such as aromatic amino acids, into valuable chemical intermediates. Research has demonstrated the efficient conversion of L-phenylalanine into phenylacetic acid (PAA) using engineered enzymatic cascades in microorganisms like E. coli. nih.govresearchgate.net Notably, this method has been successfully applied to unnatural amino acids, achieving over 96% conversion of m-fluoro-phenylalanine to m-fluoro-phenylacetic acid, suggesting its applicability for producing fluorinated analogues like this compound. nih.gov Such a pathway could involve an aminotransferase, a keto acid decarboxylase, and an aldehyde dehydrogenase. researchgate.net

Another chemoenzymatic strategy could involve the late-stage functionalization of a precursor molecule. For instance, if a synthetic route produces a racemic mixture, a lipase (B570770) could be used for dynamic kinetic resolution to isolate the desired enantiomer, a common practice in pharmaceutical manufacturing. mdpi.com Oxidoreductases, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are widely used for the asymmetric reduction of ketones to chiral alcohols, which are key intermediates in many API syntheses. acs.org Although this compound itself is achiral, biocatalysts could be crucial for synthesizing more complex chiral derivatives or for selectively modifying a related intermediate.

The integration of biocatalysis into a synthetic route is a powerful approach. nih.gov A chemical synthesis could be used to construct the core aromatic structure, followed by an enzymatic step to perform a selective transformation that would be challenging with conventional reagents. manufacturingchemist.comucm.es This combination of chemical and enzymatic steps leverages the strengths of both disciplines to create shorter, more efficient, and greener manufacturing processes. mdpi.com

Table 2: Potential Biocatalytic Transformations in Phenylacetic Acid Synthesis
Enzyme ClassExample ReactionPotential Application
Oxidoreductases (e.g., ADH, KRED) mdpi.comAsymmetric reduction of a ketone to a chiral alcohol.Synthesis of chiral intermediates for more complex derivatives. acs.org
Transaminases Conversion of a ketone to a chiral amine.Introduction of an amino group from a simple precursor like L-alanine. nih.gov
Hydrolases (e.g., Lipases, Esterases) Kinetic resolution of a racemic ester or amide. nih.govSeparation of enantiomers if a chiral analogue were synthesized.
Lyases (e.g., Decarboxylases) Removal of a carboxyl group from a keto acid.A key step in the biosynthetic pathway from aromatic amino acids to phenylacetic acids. nih.gov
Styrene (B11656) Oxide Isomerase Isomerization of a styrene oxide to a phenylacetaldehyde (B1677652).Could be part of a whole-cell biocatalytic route to produce the phenylacetaldehyde precursor, which is then oxidized to the acid. researchgate.net

Scale-Up Considerations for Research and Development Purposes

Transitioning a chemical synthesis from the laboratory bench (grams) to a pilot plant or R&D scale (kilograms) is a complex process fraught with challenges that are often non-linear. epicsysinc.com What works well in a round-bottom flask may be inefficient or hazardous at a larger scale. mt.com The successful scale-up of a process for synthesizing this compound requires a deep understanding of reaction kinetics, thermodynamics, fluid dynamics, and mass transfer. epicsysinc.commt.com

One of the primary challenges in scale-up is thermal management. As the volume of a reactor increases, the surface-area-to-volume ratio decreases, making it much more difficult to remove or add heat. epicsysinc.com Exothermic reactions that are easily controlled in the lab can lead to a dangerous thermal runaway in a large reactor. mt.com Therefore, a thorough thermal hazard evaluation is critical during process development. Techniques like heat flow calorimetry are used to measure the heat of reaction and predict the maximum temperature rise under adiabatic conditions, informing the design of necessary cooling systems and safe dosing strategies. mt.com

Mixing is another critical factor. Inefficient mixing in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions, impurity formation, and lower yields. epicsysinc.com The agitation system (impeller type, speed, baffle design) must be carefully designed to ensure homogeneity. Reaction kinetics can also change upon scale-up; a reaction that appears fast in the lab may become limited by mass transfer or mixing rates in a large reactor. epicsysinc.com

To address these complexities, modern chemical development often employs Quality by Design (QbD) principles and Process Analytical Technology (PAT). mt.com QbD involves systematically understanding the process and defining a "design space"—a multidimensional combination of process parameters (e.g., temperature, concentration, dosing rate) within which the process is known to be robust and deliver a product of consistent quality. mt.com PAT utilizes in-situ analytical tools (e.g., FTIR, Raman spectroscopy) to monitor reactions in real-time, providing a deeper understanding and enabling better control than traditional offline sampling. mt.com

For particularly energetic or hazardous reactions, transitioning from batch processing to continuous flow chemistry can offer significant advantages for scale-up. syrris.comacsgcipr.org The small internal volume and high surface-area-to-volume ratio of flow reactors allow for superior heat and mass transfer, enabling better control over reaction conditions and improving safety. acsgcipr.org Scaling up a flow process typically involves running the system for a longer duration rather than using a larger reactor, which avoids many of the non-linear scaling issues associated with batch reactors. acsgcipr.org

Table 3: Key Challenges and Mitigation Strategies in R&D Scale-Up
ChallengeDescriptionMitigation Strategy
Thermodynamics / Heat Transfer Reduced surface-area-to-volume ratio makes cooling inefficient, risking thermal runaway for exothermic reactions. epicsysinc.comPerform reaction calorimetry to quantify heat release. mt.com Design adequate reactor cooling, control reagent addition rates, or consider continuous flow processing. acsgcipr.org
Fluid Dynamics / Mixing Achieving homogeneous mixing is difficult in large volumes, leading to poor yield and impurity formation. epicsysinc.comConduct mixing studies. Select appropriate agitator and baffle design. Use computational fluid dynamics (CFD) modeling.
Reaction Kinetics Reactions can become limited by mass transfer or heat transfer rather than intrinsic kinetics at larger scales. epicsysinc.comUse kinetic modeling and Process Analytical Technology (PAT) to understand rate-limiting steps. mt.com
Downstream Processing Work-up and purification (e.g., extraction, crystallization, filtration) can be inefficient and generate significant waste at scale.Optimize solvent selection and volumes. Develop robust crystallization protocols to ensure consistent particle size and purity. Design processes to minimize difficult work-ups.
Process Safety Handling larger quantities of hazardous materials increases risk. Unforeseen exotherms or gas evolution can occur.Conduct a thorough process hazard analysis (PHA). Use tools like Differential Scanning Calorimetry (DSC) and reaction calorimetry to assess thermal stability. mt.com

Chemical Transformations and Derivatization Strategies of 2 2 Fluoro 3 Methoxyphenyl Acetic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, enabling the synthesis of a diverse library of derivatives.

Esterification Reactions for Diverse Esters

Esterification of 2-(2-fluoro-3-methoxyphenyl)acetic acid can be achieved through several standard methods to produce a wide array of ester derivatives. The choice of method often depends on the nature of the alcohol and the desired scale of the reaction.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.

For more sensitive substrates or when milder conditions are required, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an active intermediate that is readily attacked by the alcohol.

Reagent/MethodAlcoholCatalystConditionsProduct
MethanolSulfuric AcidRefluxMethyl 2-(2-fluoro-3-methoxyphenyl)acetate
Ethanol (B145695)Hydrochloric AcidRefluxEthyl 2-(2-fluoro-3-methoxyphenyl)acetate
IsopropanolDCC/DMAPRoom TemperatureIsopropyl 2-(2-fluoro-3-methoxyphenyl)acetate
Benzyl (B1604629) alcoholEDC/DMAPRoom TemperatureBenzyl 2-(2-fluoro-3-methoxyphenyl)acetate

Amidation and Peptide Coupling Applications

The carboxylic acid functionality of this compound is readily converted to amides through reaction with primary or secondary amines. Similar to esterification, this transformation can be facilitated by the use of coupling agents to form an activated intermediate.

Standard peptide coupling reagents are highly effective for this purpose. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), provide a reliable method for amide bond formation under mild conditions. These methods are particularly useful when coupling the acid to amino acid esters or other sensitive amines.

AmineCoupling ReagentBaseConditionsProduct
AmmoniaHATUDIPEARoom Temperature2-(2-Fluoro-3-methoxyphenyl)acetamide
MethylamineHBTUTEARoom TemperatureN-Methyl-2-(2-fluoro-3-methoxyphenyl)acetamide
Aniline (B41778)TBTUDIPEARoom TemperatureN-Phenyl-2-(2-fluoro-3-methoxyphenyl)acetamide
Glycine methyl esterEDC/HOBtTEARoom TemperatureMethyl 2-((2-(2-fluoro-3-methoxyphenyl)acetyl)amino)acetate

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid group can be reduced to a primary alcohol, 2-(2-fluoro-3-methoxyphenyl)ethanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent that offers a milder alternative to LiAlH₄. The resulting primary alcohol can serve as a versatile intermediate for further transformations, such as oxidation to the corresponding aldehyde, or conversion to halides or other functional groups.

Reducing AgentSolventConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to Room Temperature2-(2-Fluoro-3-methoxyphenyl)ethanol
Borane-THF complex (BH₃·THF)Tetrahydrofuran (THF)0 °C to Room Temperature2-(2-Fluoro-3-methoxyphenyl)ethanol

Formation of Acid Halides and Anhydrides

For reactions requiring a more activated form of the carboxylic acid, this compound can be converted into its corresponding acid halide, most commonly the acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive intermediates are not usually isolated and are often used in situ for subsequent reactions, such as the formation of esters and amides with sterically hindered or poorly nucleophilic alcohols and amines.

Symmetrical or mixed anhydrides can also be prepared. Reaction with a dehydrating agent such as acetic anhydride (B1165640) can lead to the formation of a mixed anhydride, while treatment with a carbodiimide (B86325) can produce the symmetrical anhydride.

ReagentProduct
Thionyl Chloride (SOCl₂)2-(2-Fluoro-3-methoxyphenyl)acetyl chloride
Oxalyl Chloride ((COCl)₂)2-(2-Fluoro-3-methoxyphenyl)acetyl chloride
Acetic AnhydrideAcetic 2-(2-fluoro-3-methoxyphenyl)acetic anhydride

Modifications of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic attack, allowing for the introduction of additional substituents.

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents: the fluoro, methoxy (B1213986), and acetic acid groups. The methoxy group is a strong activating, ortho-, para-director due to its ability to donate electron density through resonance. The fluoro group is a deactivating, ortho-, para-director, withdrawing electron density inductively but capable of donating through resonance. The acetic acid side chain is a deactivating, meta-director.

The combined influence of these groups directs incoming electrophiles to specific positions on the aromatic ring. The powerful activating and directing effect of the methoxy group is expected to be dominant.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the ring. The most likely positions for substitution are ortho and para to the strongly activating methoxy group.

Halogenation: The introduction of a halogen, such as bromine or chlorine, can be achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The substitution pattern is anticipated to follow the same directing effects as nitration.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄2-(2-Fluoro-3-methoxy-x-nitrophenyl)acetic acid
BrominationBr₂, FeBr₃2-(x-Bromo-2-fluoro-3-methoxyphenyl)acetic acid
ChlorinationCl₂, AlCl₃2-(x-Chloro-2-fluoro-3-methoxyphenyl)acetic acid

Note: The exact position of substitution (x) in the products of electrophilic aromatic substitution would need to be confirmed by experimental analysis, but is predicted to be influenced primarily by the methoxy group.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium base, facilitating deprotonation at a specific adjacent (ortho) position. In this compound, several substituents can influence the regioselectivity of this reaction.

When treated with a strong lithium amide base, the carboxylic acid is first deprotonated to form a lithium carboxylate. This carboxylate group is a powerful DMG, strongly directing metalation to the C6 position. The methoxy group at C3 and the fluoro group at C2 are considered moderate DMGs and would direct towards C4 and C1 (blocked), respectively. organic-chemistry.org Due to the superior directing ability of the in situ-formed carboxylate, lithiation is expected to occur selectively at the C6 position.

The resulting C6-lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents onto the aromatic ring. This provides a reliable route to 6-substituted-2-(2-fluoro-3-methoxyphenyl)acetic acid derivatives.

Table 1: Potential Products from Directed Ortho Metalation at C6 and Electrophilic Quench

Electrophile (E+)Reagent ExampleResulting 6-SubstituentProduct Class
Proton (H+)H₂O-H(No change)
Deuteron (D+)D₂O-DDeuterated analogue
AlkylCH₃I-CH₃6-Methyl derivative
Aldehyde(1) HCHO; (2) H₃O⁺-CH₂OH6-(Hydroxymethyl) derivative
Ketone(1) (CH₃)₂CO; (2) H₃O⁺-C(OH)(CH₃)₂6-(2-Hydroxyprop-2-yl) derivative
Carbon Dioxide(1) CO₂; (2) H₃O⁺-COOHDicarboxylic acid derivative
IodineI₂-I6-Iodo derivative
Silyl(CH₃)₃SiCl-Si(CH₃)₃6-Silyl derivative

Late-Stage Fluorination or Defluorination Studies

Late-stage fluorination (LSF) is an increasingly important strategy in drug discovery, as the introduction of fluorine atoms can significantly modulate a molecule's physicochemical and metabolic properties. acs.org For this compound, LSF could be employed to introduce additional fluorine atoms onto the aromatic ring at the remaining C-H positions (C4, C5, C6).

One plausible approach is electrophilic C-H fluorination. Given the electronic nature of the existing substituents (ortho, para-directing methoxy group), an electrophilic fluorinating agent like Selectfluor could potentially functionalize the C4 or C6 positions. researchgate.net The regioselectivity would be influenced by a combination of electronic and steric factors.

Alternatively, the DoM strategy described in section 3.2.2 can be coupled with fluorination. The C6-lithiated intermediate could be converted into an organoboron acs.org or organotin species. Subsequent palladium-catalyzed fluorination of these intermediates provides a pathway to regioselectively install a fluorine atom at the C6 position. Photoredox catalysis using ¹⁸F⁻ has also emerged as a powerful method for the late-stage radiofluorination of electron-rich methoxyarenes, typically favoring the position para to the methoxy group (C6 in this case, though C4 is also activated). nih.gov

Defluorination studies are less common but could theoretically be achieved under specific reductive conditions, though this would be a less synthetically valuable transformation for this particular compound.

Side Chain (Methylene) Functionalization

The methylene (B1212753) group (α-carbon) of the acetic acid side chain is another key site for derivatization, allowing for the introduction of various functional groups and the creation of new stereocenters.

Alpha-Halogenation and Subsequent Nucleophilic Displacement

The α-carbon of carboxylic acids can be selectively halogenated, most commonly via the Hell-Volhard-Zelinsky (HVZ) reaction. ucla.edumasterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.org Treatment of this compound with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) would first convert the carboxylic acid to an acyl bromide. This intermediate readily tautomerizes to its enol form, which then reacts with bromine at the α-position. Subsequent hydrolysis regenerates the carboxylic acid, yielding 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetic acid. wikipedia.org

This α-bromo derivative is a valuable synthetic intermediate. The bromine atom is a good leaving group, making the compound an excellent substrate for S N 2-type nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the alpha position. rsc.orgresearchgate.netnih.govopenstax.org

Table 2: Products from Nucleophilic Displacement of 2-Bromo-2-(2-fluoro-3-methoxyphenyl)acetic Acid

NucleophileReagent ExampleResulting α-SubstituentProduct Class
AmmoniaNH₃ (excess)-NH₂α-Amino acid
AzideNaN₃-N₃α-Azido acid
CyanideNaCN-CNα-Cyano acid
Hydroxide (B78521)NaOH (aq)-OHα-Hydroxy acid (Mandelic acid analogue)
AlkoxideNaOCH₃-OCH₃α-Methoxy acid
ThiolateNaSH-SHα-Thio acid

Stereoselective Alkylation and Arylation at the Alpha-Position

Introducing alkyl or aryl groups at the α-position with control over the stereochemistry is a significant synthetic challenge. Traditional methods often require the use of chiral auxiliaries that must be attached and later removed. fao.orgnih.govresearchgate.net However, modern approaches allow for the direct, highly enantioselective alkylation of arylacetic acids. nih.gov

This can be achieved by forming an enediolate intermediate through deprotonation with two equivalents of a strong base like lithium diisopropylamide (LDA). This enediolate can then be complexed with a readily available chiral lithium amide, which acts as a non-covalent, "traceless" auxiliary. nih.govresearchgate.net This chiral complex blocks one face of the enediolate, directing an incoming electrophile (e.g., an alkyl halide) to the opposite face. This method can achieve high yields and excellent enantioselectivity (often >90% ee) for the synthesis of α-substituted arylacetic acids. nih.gov

Table 3: Potential Products of Stereoselective α-Alkylation

Alkylating AgentExpected ProductPotential Enantiomeric Excess (ee)
Iodomethane (CH₃I)2-(2-Fluoro-3-methoxyphenyl)propanoic acidHigh
Ethyl iodide (CH₃CH₂I)2-(2-Fluoro-3-methoxyphenyl)butanoic acidHigh
Benzyl bromide (BnBr)2-(2-Fluoro-3-methoxyphenyl)-3-phenylpropanoic acidHigh
Allyl bromide2-(2-Fluoro-3-methoxyphenyl)pent-4-enoic acidHigh

Enantiomeric excess values are based on literature precedents for structurally similar arylacetic acids. nih.gov

Cyclization Reactions Utilizing the Aryl and Carboxylic Acid Functionalities

The inherent proximity of the carboxylic acid side chain to the aromatic ring allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions typically require the prior installation of a suitable functional group on the aromatic ring, often at the ortho (C6) position.

Lactone and Lactam Formations

Lactone Formation: A common strategy to form a fused lactone (a cyclic ester) involves introducing a hydroxymethyl group at the C6 position. This can be accomplished using the DoM strategy, where the C6-lithiated intermediate is quenched with formaldehyde (B43269) (HCHO). The resulting 6-(hydroxymethyl)-2-(2-fluoro-3-methoxyphenyl)acetic acid can then undergo an acid-catalyzed intramolecular esterification. The carboxylic acid protonates and attacks the benzylic alcohol, eliminating water to form a stable six-membered lactone, a dihydroisobenzofuranone derivative.

Lactam Formation: Similarly, a fused lactam (a cyclic amide) can be synthesized by introducing an amino group at the C6 position. nih.gov Following DoM at C6, the aryllithium can be treated with an electrophilic nitrogen source (e.g., an aziridine (B145994) or a protected hydroxylamine (B1172632) derivative). After deprotection, the resulting 6-amino-2-(2-fluoro-3-methoxyphenyl)acetic acid can be cyclized. This intramolecular amidation is typically promoted by heating or the use of peptide coupling agents, yielding a dihydroisoquinolinone derivative.

Table 4: Summary of Potential Cyclization Strategies

Target HeterocycleRequired C6-SubstituentKey Reaction Step
Dihydroisobenzofuranone (Lactone)Hydroxymethyl (-CH₂OH)Acid-catalyzed intramolecular esterification
Dihydroisoquinolinone (Lactam)Amino (-NH₂)Intramolecular amidation (thermal or coupling agent)

Heterocyclic Ring Closures

The transformation of this compound into various heterocyclic structures is a key strategy for the diversification of this compound's chemical space. The following subsections detail established methodologies for the synthesis of 1,3,4-oxadiazoles, 2-aminothiazoles, and pyridin-2-ones starting from derivatives of this compound.

Synthesis of 1,3,4-Oxadiazoles

One common pathway to synthesize 1,3,4-oxadiazoles involves the conversion of a carboxylic acid into its corresponding hydrazide, followed by cyclization. For this compound, this process begins with its transformation into 2-(2-fluoro-3-methoxyphenyl)acetohydrazide. This intermediate can then undergo cyclization with carbon disulfide in a basic medium to yield 2-((2-fluoro-3-methoxyphenyl)methyl)-1,3,4-oxadiazole-5-thiol.

The general reaction scheme is as follows:

Hydrazide Formation: this compound is reacted with hydrazine (B178648) hydrate, typically in the presence of a coupling agent or after conversion to an ester, to form 2-(2-fluoro-3-methoxyphenyl)acetohydrazide.

Cyclization: The resulting hydrazide is treated with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification to induce ring closure and formation of the 1,3,4-oxadiazole-5-thiol.

Table 1: Synthesis of 2-((2-fluoro-3-methoxyphenyl)methyl)-1,3,4-oxadiazole-5-thiol

StepStarting MaterialReagents and ConditionsProduct
1This compoundHydrazine hydrate2-(2-Fluoro-3-methoxyphenyl)acetohydrazide
22-(2-Fluoro-3-methoxyphenyl)acetohydrazide1. CS₂, KOH 2. Acidification2-((2-Fluoro-3-methoxyphenyl)methyl)-1,3,4-oxadiazole-5-thiol

Synthesis of 2-Aminothiazoles

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for the preparation of 2-aminothiazoles. This reaction involves the condensation of an α-haloketone with a thioamide. To apply this to this compound, the carboxylic acid must first be converted to its corresponding thioamide, 2-(2-fluoro-3-methoxyphenyl)thioacetamide.

The synthetic sequence is outlined below:

Amide Formation: this compound is converted to 2-(2-fluoro-3-methoxyphenyl)acetamide.

Thionation: The acetamide (B32628) is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to yield 2-(2-fluoro-3-methoxyphenyl)thioacetamide.

Hantzsch Cyclization: The thioacetamide (B46855) is subsequently reacted with an α-haloketone (e.g., chloroacetone) to afford the corresponding 2-amino-4-methyl-5-((2-fluoro-3-methoxyphenyl)methyl)thiazole.

Table 2: Hantzsch Synthesis of 2-Amino-4-methyl-5-((2-fluoro-3-methoxyphenyl)methyl)thiazole

StepStarting MaterialReagents and ConditionsProduct
1This compoundAmidation reagents2-(2-Fluoro-3-methoxyphenyl)acetamide
22-(2-Fluoro-3-methoxyphenyl)acetamideLawesson's reagent or P₄S₁₀2-(2-Fluoro-3-methoxyphenyl)thioacetamide
32-(2-Fluoro-3-methoxyphenyl)thioacetamideα-haloketone (e.g., chloroacetone)2-Amino-4-methyl-5-((2-fluoro-3-methoxyphenyl)methyl)thiazole

Synthesis of Pyridin-2-ones

Pyridin-2-one derivatives can be synthesized from 2-(2-fluoro-3-methoxyphenyl)acetamide through a condensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone (B45752). This reaction typically proceeds in the presence of a base.

The general procedure involves:

Amide Formation: As in the previous example, this compound is first converted to 2-(2-fluoro-3-methoxyphenyl)acetamide.

Condensation and Cyclization: The acetamide is then reacted with a 1,3-dicarbonyl compound like acetylacetone in the presence of a base (e.g., potassium hydroxide) and a suitable solvent, leading to the formation of the corresponding 3-((2-fluoro-3-methoxyphenyl)methyl)-4,6-dimethylpyridin-2(1H)-one.

Table 3: Synthesis of 3-((2-fluoro-3-methoxyphenyl)methyl)-4,6-dimethylpyridin-2(1H)-one

StepStarting MaterialReagents and ConditionsProduct
1This compoundAmidation reagents2-(2-Fluoro-3-methoxyphenyl)acetamide
22-(2-Fluoro-3-methoxyphenyl)acetamideAcetylacetone, Base (e.g., KOH)3-((2-Fluoro-3-methoxyphenyl)methyl)-4,6-dimethylpyridin-2(1H)-one

These derivatization strategies highlight the utility of this compound as a starting material for accessing a diverse range of heterocyclic compounds. The specific reaction conditions for each step, including solvents, temperatures, and catalysts, can be optimized to achieve desired yields and purity of the final heterocyclic products.

Applications As a Key Building Block and Intermediate in Advanced Organic Synthesis Research

Scaffold Design for Chemical Libraries

Chemical libraries are often generated from a central scaffold to explore a wide range of chemical space for drug discovery. griffith.edu.aumdpi.com Phenylacetic acid derivatives can serve as such scaffolds. Despite this, a literature search did not yield any examples of chemical libraries being designed or synthesized using 2-(2-Fluoro-3-methoxyphenyl)acetic acid as the core structure.

Precursor in Fragment-Based Approaches to Molecular Design

Fragment-Based Drug Discovery (FBDD) utilizes small molecules, or "fragments," to identify binding interactions with biological targets. nih.govnih.govmdpi.com While the molecular weight and structure of this compound could potentially make it a candidate for a fragment library, there is no published research identifying it as a hit or a precursor for lead optimization in an FBDD campaign.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for synthesizing complex molecules. mdpi.comnih.gov Carboxylic acids are common components in various MCRs. Nevertheless, no specific MCRs involving this compound have been reported in the scientific literature.

Contributions to Reticular Chemistry and Material Science Scaffolds

Reticular chemistry involves the synthesis of crystalline, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) from molecular building blocks. wustl.edunih.govberkeley.edu Carboxylic acids are frequently used as the organic "linkers" in these structures. However, there is no evidence to suggest that this compound has been employed as a linker or building block in the field of reticular chemistry or for the development of other material science scaffolds.

Computational and Theoretical Studies on 2 2 Fluoro 3 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in characterizing the electronic properties of 2-(2-fluoro-3-methoxyphenyl)acetic acid. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost. By applying a functional such as B3LYP with a basis set like 6-311++G(d,p), a detailed picture of the molecule's electronic landscape can be obtained.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack, and positive potential around the acidic hydrogen.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar aromatic carboxylic acids.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily determined by the rotation around two key single bonds: the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-O bond of the methoxy (B1213986) group. A comprehensive conformational analysis can be performed by systematically rotating these bonds and calculating the corresponding energy to generate a potential energy surface (PES).

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (°)*Relative Energy (kcal/mol)
A01.5
B900.0
C1802.0

Illustrative dihedral angle for the C-C bond between the phenyl ring and the acetic acid group. Note: These values are hypothetical and serve to illustrate the expected outcomes of a conformational analysis.

Molecular Docking and Interaction Studies with Hypothetical Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or other receptor. In the context of this compound, docking studies with hypothetical binding sites can be performed to understand its potential non-covalent interactions, independent of any specific biological activity.

These hypothetical binding sites can be designed to feature various chemical environments, such as hydrophobic pockets, hydrogen bond donors and acceptors, and regions of positive or negative electrostatic potential. By docking the molecule into these sites, it is possible to identify the key interactions that govern its binding affinity. The carboxylic acid group is expected to form strong hydrogen bonds with appropriate donor and acceptor groups. The fluorinated phenyl ring can participate in hydrophobic interactions and potentially halogen bonding, while the methoxy group can also act as a hydrogen bond acceptor.

The results of such studies are typically quantified by a scoring function that estimates the binding energy. A lower binding energy indicates a more favorable interaction.

Table 3: Predicted Interaction Energies with Hypothetical Binding Sites

Binding Site FeaturePredicted Binding Energy (kcal/mol)
Hydrophobic Pocket-4.5
Hydrogen Bond Donors/Acceptors-6.0
Cationic Site-5.2

Note: These are illustrative values representing the potential outcomes of molecular docking simulations.

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict NMR (¹H, ¹³C, and ¹⁹F) chemical shifts. nih.govresearchgate.net The predicted spectra can be compared with experimental data to confirm the molecular structure. The presence of the fluorine atom is particularly useful, as ¹⁹F NMR is highly sensitive to the local electronic environment.

Similarly, theoretical calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies. The calculated IR spectrum would show characteristic peaks for the C=O and O-H stretching of the carboxylic acid group, as well as vibrations associated with the substituted phenyl ring.

Table 4: Predicted Key Spectroscopic Data for this compound

SpectrumFeaturePredicted Value
¹H NMR-COOH proton10-12 ppm
¹³C NMRCarbonyl carbon170-180 ppm
¹⁹F NMRFluorine-110 to -140 ppm
IRC=O stretch~1700 cm⁻¹

Note: These are representative values based on theoretical predictions for similar compounds.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into the formation of this compound. A plausible synthetic route could involve the palladium-catalyzed carbonylation of a corresponding benzyl (B1604629) halide. researchgate.net Theoretical calculations can be employed to model the reaction pathway, identifying the structures of intermediates and transition states.

By calculating the activation energies for each step of the proposed mechanism, the rate-determining step can be identified. This information is valuable for optimizing reaction conditions to improve yield and efficiency. For example, the oxidative addition of the benzyl halide to the palladium catalyst and the subsequent migratory insertion of carbon monoxide are key steps that can be modeled computationally.

Table 5: Hypothetical Calculated Activation Energies for a Reaction Step

Reaction StepIntermediateTransition StateActivation Energy (kcal/mol)
Oxidative AdditionReactantsTS115
CO InsertionIntermediate 1TS210

Note: The values in this table are illustrative of the data that can be obtained from computational studies of reaction mechanisms.

In Silico Design of Novel Derivatives with Predicted Reactivity Profiles

The principles of computational chemistry can be extended to the in silico design of novel derivatives of this compound with tailored reactivity profiles. By systematically modifying the substituents on the phenyl ring, it is possible to modulate the electronic properties and, consequently, the reactivity of the molecule.

For instance, adding electron-donating groups (EDGs) like an amino group would be expected to increase the electron density of the phenyl ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. Conversely, adding electron-withdrawing groups (EWGs) such as a nitro group would decrease the ring's electron density. The reactivity of the carboxylic acid moiety can also be tuned; for example, the acidity can be altered by the electronic nature of the ring substituents. libretexts.org Computational tools can predict these changes, allowing for the rational design of new compounds with desired chemical properties before their synthesis.

Table 6: Predicted Effect of Substituents on a Reactivity Descriptor (e.g., Acidity)

SubstituentPositionPredicted pKa
-H (original)-4.0
-NO₂ (EWG)para3.5
-NH₂ (EDG)para4.5

Note: These pKa values are hypothetical and illustrate the expected trends based on the electronic effects of the substituents.

Analytical Methodology Development for Research Applications of 2 2 Fluoro 3 Methoxyphenyl Acetic Acid

Development of Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of 2-(2-Fluoro-3-methoxyphenyl)acetic acid and for its isolation from reaction mixtures. The choice of method depends on the scale and purpose of the analysis, ranging from small-scale purity checks to large-scale purification.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. The development of an effective HPLC method involves the systematic optimization of several parameters to achieve adequate resolution of the main compound from any impurities.

A typical starting point for method development would be reversed-phase HPLC, given the moderate polarity of the target molecule. A C18 column is a common initial choice for the stationary phase. The mobile phase composition, a mixture of an aqueous component (often with a pH-modifying acid like phosphoric acid or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is a critical parameter to optimize. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities. The flow rate and column temperature are also adjusted to improve peak shape and resolution. Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, likely around 254 nm, which is common for aromatic compounds.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of carboxylic acids, direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Therefore, a derivatization step is necessary to convert the carboxylic acid group into a more volatile functional group, such as an ester. Methylation is a common and straightforward derivatization technique.

The derivatized compound can then be analyzed on a GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane). The oven temperature program is optimized to ensure the separation of the derivative from any volatile impurities or by-products of the derivatization reaction. A Flame Ionization Detector (FID) is commonly used for detection due to its general applicability to organic compounds.

Preparative Chromatography for Scale-Up Purification

For the isolation of larger quantities of this compound for further research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The primary goal is to isolate the compound of interest with high purity. The conditions developed at the analytical scale are often used as a starting point and are then optimized for the preparative scale, which may involve adjustments to the mobile phase composition and gradient profile to maximize throughput while maintaining the required purity.

Advanced Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy Interpretation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for structural confirmation.

In the ¹H NMR spectrum, the protons of the aromatic ring would appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methoxy (B1213986) group. The methylene (B1212753) (-CH₂-) protons of the acetic acid side chain would typically appear as a singlet, while the methoxy (-OCH₃) protons would also present as a singlet at a characteristic chemical shift. The acidic proton of the carboxyl group may appear as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon directly attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern. The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift, typically in the range of 170-180 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) and Couplings

Assignment Predicted ¹H Shift Predicted ¹³C Shift Key Couplings
Aromatic CHs6.8 - 7.3 (multiplet)110 - 160C-F and H-F couplings
-CH₂-~3.6 (singlet)~40
-OCH₃~3.9 (singlet)~56
-COOH>10 (broad singlet)~175

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺·).

The fragmentation pattern would be expected to show characteristic losses. A common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH), resulting in a prominent fragment ion. Another likely fragmentation would involve the cleavage of the bond between the aromatic ring and the acetic acid side chain. The presence of the fluorine and methoxy substituents would also influence the fragmentation, potentially leading to the loss of a methyl radical (-CH₃) from the methoxy group or the loss of a fluorine atom.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Plausible Fragment Identity Neutral Loss
184[M]⁺· (Molecular Ion)-
139[M - COOH]⁺-COOH
124[M - COOH - CH₃]⁺-COOH, -CH₃
169[M - CH₃]⁺-CH₃

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic spectral fingerprint, confirming the presence of its key structural features: the carboxylic acid, the substituted aromatic ring, the carbon-fluorine bond, and the methoxy group.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching and bending), and the resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (typically from a laser). The scattered light has shifts in frequency that correspond to the molecule's vibrational modes. While many vibrations are active in both techniques, their intensities can differ significantly due to selection rules. For instance, polar functional groups like the carbonyl (C=O) tend to show strong IR absorption, whereas non-polar, symmetric bonds produce strong Raman signals.

The principal functional groups of this compound and their expected vibrational frequencies are detailed below. These assignments are based on established group frequencies and data from structurally similar compounds, such as phenylacetic acid and 2-fluoro-3-methoxybenzaldehyde (B32414).

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Notes
Carboxylic Acid (-COOH) O-H Stretch3300 - 2500 (very broad)Weak / Not typically observedThe broadness in IR is due to strong hydrogen bonding in the dimeric form of the acid.
C=O Stretch1730 - 1700 (very strong)1730 - 1700 (medium-strong)One of the most characteristic bands in the IR spectrum. Position depends on hydrogen bonding.
C-O Stretch1320 - 1210 (strong)1320 - 1210 (weak)Often coupled with O-H in-plane bending.
O-H Bend (in-plane)1440 - 1395 (medium)Weak
O-H Bend (out-of-plane)950 - 900 (broad, medium)Weak
Aromatic Ring C-H Stretch3100 - 3000 (medium-weak)3100 - 3000 (strong)Typically appears as a group of small peaks just above 3000 cm⁻¹.
C=C Stretch (in-ring)1620 - 1580, 1500 - 1450StrongA series of sharp bands characteristic of the benzene (B151609) ring.
C-H Bend (out-of-plane)900 - 675 (strong)WeakThe pattern of these bands can help determine the substitution pattern on the ring.
Alkyl Group (-CH₂-) Asymmetric C-H Stretch~2925 (medium-weak)~2925 (medium)
Symmetric C-H Stretch~2855 (medium-weak)~2855 (medium)
CH₂ Scissoring~1420 (medium)~1420 (weak)
Substituents C-F Stretch (Aryl)1270 - 1100 (very strong)1270 - 1100 (medium)The C-F stretch is typically a very strong and reliable band in the IR spectrum.
C-O-C Stretch (Aryl Ether)1275 - 1200 (asymmetric, strong)1275 - 1200 (medium)
1075 - 1020 (symmetric, strong)1075 - 1020 (medium)

Quantitative Analytical Methods for Reaction Monitoring in Research Settings

In research applications, it is often necessary to determine the concentration of this compound in a reaction mixture to monitor progress, calculate yield, or assess purity. Spectrophotometric and titrimetric methods are two classical approaches well-suited for these purposes.

Spectrophotometric Assays (if applicable to derivatives)

Direct spectrophotometric quantification of this compound can be challenging as its native ultraviolet (UV) absorbance, conferred by the phenyl ring, may overlap with that of other aromatic reagents or products in the mixture. Therefore, a more selective and sensitive approach involves chemical derivatization to produce a new compound with a unique and strong absorbance in the visible region, where interferences are less likely.

A common strategy for carboxylic acids is to convert them into colored derivatives. For example, the carboxylic acid can be reacted with a coupling agent (like a carbodiimide) and a chromogenic reagent. One such method is the formation of a ferric hydroxamate complex. acgpubs.org The acid is first converted to a hydroxamic acid, which then chelates with Fe(III) ions to produce a intensely colored (usually red or violet) complex that can be measured colorimetrically.

Reaction Scheme for Derivatization:

Activation: this compound + Carbodiimide (B86325) → Activated Ester

Derivatization: Activated Ester + Hydroxylamine (B1172632) → 2-(2-Fluoro-3-methoxyphenyl)acetohydroxamic Acid

Complexation: 2-(2-Fluoro-3-methoxyphenyl)acetohydroxamic Acid + Fe³⁺ → Colored Ferric Hydroxamate Complex

The absorbance of the resulting solution is measured at its λ_max (maximum wavelength of absorbance) using a spectrophotometer. The concentration is then determined by comparing the absorbance to a calibration curve prepared from known concentrations of the pure acid.

Titrimetric Methods for Carboxylic Acid Quantification

Titrimetry offers a direct, reliable, and cost-effective method for quantifying the carboxylic acid functional group. The technique is based on a neutralization reaction between the acidic proton of the -COOH group and a strong base of known concentration (the titrant).

The procedure involves dissolving a precisely weighed sample of this compound in a suitable solvent (such as water/ethanol (B145695) mixture) and titrating it with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). mdpi.comresearchgate.net The endpoint of the titration, where all the acid has been neutralized, can be detected using a colorimetric indicator (like phenolphthalein, which turns from colorless to pink) or by monitoring the pH change with a potentiometer. researchgate.net

The number of moles of the acid is equal to the number of moles of NaOH used to reach the equivalence point (based on a 1:1 stoichiometry). From this, the purity of the original sample or its concentration in a solution can be calculated.

Interactive Data Table: Example of a Titrimetric Purity Assay

This table illustrates hypothetical data from the titration of two samples of this compound with 0.1000 M NaOH.

Sample IDSample Mass (g)Initial Buret Reading (mL)Final Buret Reading (mL)Volume of NaOH (mL)Moles of NaOH (mol)Moles of Acid (mol)Calculated Purity (%)
Sample A0.18550.1010.059.950.0009950.00099598.8%
Sample B0.182310.0519.859.800.0009800.00098099.0%

Note: The molecular weight of this compound (C₉H₉FO₃) is 184.16 g/mol . The purity is calculated as: (Moles of Acid * 184.16 g/mol) / Sample Mass (g) * 100%.

Future Research Directions and Unexplored Potential of 2 2 Fluoro 3 Methoxyphenyl Acetic Acid

Integration into Automated Synthesis Platforms

The progression of chemical synthesis is increasingly reliant on automation to enhance speed, efficiency, and reproducibility. Automated platforms, ranging from flow chemistry systems to robotic synthesizers, are revolutionizing the discovery and optimization of small molecules. synthiaonline.comvapourtec.com Integrating 2-(2-Fluoro-3-methoxyphenyl)acetic acid into these platforms could significantly accelerate the exploration of its chemical space.

Table 1: Potential Advantages of Integrating this compound into Automated Synthesis

Feature of Automated PlatformApplication to this compoundPotential Outcome
High-Throughput Experimentation Rapid screening of catalysts, solvents, and temperatures for reactions involving the acetic acid moiety or the aromatic ring.Accelerated optimization of known transformations and discovery of novel reactions.
Flow Chemistry Precise control over reaction time, temperature, and mixing for hazardous or fast reactions.Improved yield, purity, and safety in the synthesis of derivatives. synthiaonline.com
Robotic Liquid Handling Miniaturization and parallelization of derivatization reactions (e.g., esterification, amidation) using diverse building block libraries.Rapid generation of compound libraries for screening in materials science or agrochemical research.
Integrated Analytics Real-time monitoring of reaction progress via inline spectroscopy (e.g., IR, NMR) to create detailed kinetic profiles.Deeper mechanistic understanding and data-rich datasets for process optimization.

Exploration of Unconventional Catalytic Transformations

While standard transformations of phenylacetic acids, such as esterification and amide formation, are well-established, the unique electronic nature of this compound makes it an intriguing substrate for unconventional catalytic methods. The electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group create a distinct electronic environment on the aromatic ring, which could be exploited for novel reactivity.

Future research could focus on late-stage C-H activation and functionalization of the aromatic ring. Catalytic systems could be designed to selectively target the C-H bonds at positions 4, 5, or 6, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. Furthermore, the acetic acid side chain itself could be a target for innovative transformations. For example, photoredox catalysis could enable decarboxylative coupling reactions, using the carboxylic acid as a traceless handle to form new carbon-carbon or carbon-heteroatom bonds. Another avenue involves organocatalytic approaches, such as the asymmetric hydrogenation of related styrene (B11656) derivatives, which proceed through carbocation intermediates and could be adapted for stereoselective transformations. acs.org

Applications in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The functional groups of this compound make it a promising candidate as a building block for supramolecular assemblies.

The carboxylic acid moiety is a classic functional group for forming robust hydrogen-bonded synthons, such as dimers or catemers, which can direct the formation of higher-order structures like gels, liquid crystals, or organic frameworks. The aromatic ring can participate in π-π stacking interactions, while the fluorine atom can act as a halogen bond acceptor. The interplay of these varied non-covalent forces could lead to the formation of complex and functional architectures. For example, self-assembly in solution could lead to the formation of nanofibers that entrap solvents, creating stimuli-responsive gels. In the solid state, it could crystallize into porous networks capable of selective guest inclusion. The principles of supramolecular templating, where self-organized frameworks guide the crystallization of polymers like polylactide, could also be explored. mdpi.com

Development of Sensing and Probe Molecules (excluding biological sensing applications)

The development of chemical sensors for environmental monitoring and industrial process control is a critical area of analytical chemistry. acs.org Phenylacetic acid derivatives have been successfully employed as components in electrochemical sensors. mdpi.com The this compound scaffold could be elaborated to create novel chemosensors for detecting specific analytes like metal ions or organic pollutants.

The carboxylic acid group provides a convenient binding site for metal cations. This binding event could be transduced into a measurable signal by attaching a chromophore or fluorophore to the phenylacetic acid backbone. The electronic properties of the fluoromethoxy-substituted ring could be used to tune the photophysical response of the reporter group upon analyte binding, potentially enhancing selectivity and sensitivity. For instance, the molecule could be integrated into a larger system designed for the colorimetric detection of amines, where the reaction forms highly colored adducts. escholarship.org The development of such probes would involve synthesizing derivatives where the core structure is linked to a signal-generating unit, creating a molecule tailored for a specific sensing application.

Table 2: Potential Non-Biological Sensing Applications

Target AnalyteProposed Sensing MechanismRole of this compound
Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) Coordination of the metal ion by the carboxylic acid, inducing a change in the fluorescence of an appended fluorophore.Serves as the core scaffold, providing the primary binding site and a platform for attaching the signaling unit.
Volatile Amines Formation of a colored donor-acceptor Stenhouse adduct (DASA) upon reaction with the amine.The core structure would be modified to incorporate an activated furan (B31954) or similar reactive moiety. escholarship.org
Anions (e.g., F⁻, CN⁻) Displacement of a reporter molecule from a receptor site built around the core scaffold.The fluorinated phenyl ring could be part of a receptor pocket designed for specific anion recognition.

Synergy with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is accelerating the pace of chemical discovery. chemcopilot.com These computational tools can predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes with remarkable accuracy. eurekalert.orgnih.gov Applying these technologies to this compound could unlock new derivatives and synthetic pathways that might be overlooked by traditional, intuition-based approaches.

ML models, trained on vast databases of chemical reactions, can predict the most likely products when this compound is subjected to a given set of reagents and conditions. rjptonline.org This predictive power allows chemists to prioritize experiments with the highest probability of success, saving time and resources. chemcopilot.comchemai.io Furthermore, retrosynthesis AI programs can suggest novel ways to synthesize complex target molecules starting from this building block. Data-efficient ML models can also help identify reactions with a desired activation barrier, guiding the design of functional groups to achieve a specific reactivity profile. nih.gov This synergy between computational prediction and experimental validation represents a powerful paradigm for future chemical research. nih.gov

Q & A

Q. What are the key considerations for synthesizing 2-(2-fluoro-3-methoxyphenyl)acetic acid in an academic laboratory?

  • Methodology : The synthesis involves demethylation of precursor compounds under controlled conditions. For example, this compound can be hydrolyzed using bromic acid (48% in water) at 105°C for 5 hours, followed by extraction with ethyl acetate and drying over Na₂SO₄ . Critical factors include:
  • Inert atmosphere : Use argon-purged ethanol to prevent oxidation during precursor synthesis.
  • Reagent purity : Ensure bromic acid is freshly prepared to avoid side reactions.
  • Purification : Crystallization is recommended for high-purity yields, as demonstrated in related brominated analogs .

Q. How should researchers safely handle and store this compound?

  • Safety protocols :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Gloves must be inspected for integrity before use and disposed of properly after contamination .
  • Storage : Store in a sealed container at 2–8°C (refrigerated) to prevent degradation .
  • Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation reactions of methoxyphenylacetic acid derivatives be addressed?

  • Strategy : Regioselective bromination of 4-methoxyphenylacetic acid using Br₂ in acetic acid achieves substitution at the 3-position due to electron-donating effects of the methoxy group. Key insights:
  • Electronic effects : The methoxy group directs electrophilic substitution to the para position initially, but steric and electronic factors (e.g., acetic acid side chain) influence final regioselectivity .
  • Reaction monitoring : Use NMR to track intermediate formation and adjust stoichiometry if competing products arise .

Q. What structural insights can X-ray crystallography provide for this compound derivatives?

  • Analysis : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) reveals:
  • Planarity : The methoxy group is nearly coplanar with the aromatic ring (torsion angle: 1.2°), while the acetic acid side chain is perpendicular (dihedral angle: ~78°) .
  • Hydrogen bonding : Centrosymmetric dimers form via R₂²(8) hydrogen-bonding motifs between carboxylic acid groups, influencing crystal packing and stability .

Q. How can researchers optimize demethylation reactions of this compound?

  • Optimization steps :
  • Temperature control : Maintain 105°C to balance reaction rate and by-product formation.
  • Solvent selection : Use aqueous bromic acid for efficient cleavage of methoxy groups, followed by ethyl acetate extraction to isolate the product .
  • Yield improvement : Scale reactions under argon to minimize oxidative side products.

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for fluorinated phenylacetic acid derivatives?

  • Resolution approach :
  • Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values to confirm substituent positions.
  • Crystallographic validation : Use X-ray data to resolve ambiguities in proton assignments (e.g., distinguishing fluorine-induced shifts from ring current effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.